molecular formula C17H12O3 B309689 2-Hydroxyphenyl 1-naphthoate

2-Hydroxyphenyl 1-naphthoate

Cat. No.: B309689
M. Wt: 264.27 g/mol
InChI Key: ZVYNZOQFCLCEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyphenyl 1-naphthoate is a high-purity chemical compound offered for research and development purposes. This naphthoate ester is primarily valued as a versatile synthetic intermediate in organic chemistry and medicinal chemistry. Compounds within the hydroxynaphthoate class are known for their significance in drug discovery, particularly as precursors for the synthesis of molecules with potential biological activity . Researchers utilize similar structures as intermediates for developing anti-carcinogenic compounds and in the synthesis of natural products . Furthermore, hydroxynaphthoate derivatives are of interest in material science, serving as building blocks for advanced organic electronics and liquid crystal materials . The molecular structure, featuring a naphthoate group linked to a hydroxyphenyl ring, is associated with solvatochromic properties, where emission spectra shift based on solvent polarity, making it a candidate for photophysical studies . This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

(2-hydroxyphenyl) naphthalene-1-carboxylate

InChI

InChI=1S/C17H12O3/c18-15-10-3-4-11-16(15)20-17(19)14-9-5-7-12-6-1-2-8-13(12)14/h1-11,18H

InChI Key

ZVYNZOQFCLCEBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Understanding of 2 Hydroxyphenyl 1 Naphthoate

Chemo- and Regioselective Synthesis Strategies for 2-Hydroxyphenyl 1-naphthoate (B1232437)

The direct esterification of 1-naphthoic acid with catechol (1,2-dihydroxybenzene) must be controlled to favor mono-esterification and ensure the reaction occurs at the desired hydroxyl group, avoiding side reactions like polyesterification or acylation at the wrong position.

Traditional Fischer esterification often requires harsh conditions. Modern methods utilize activating agents and novel catalysts to achieve milder and more selective synthesis of aryl esters.

One established approach for synthesizing related naphthyl esters involves the use of coupling reagents like 1,3-dicyclohexylcarbodiimide (DCC). The esterification of the structurally similar 2-hydroxy-1-naphthoic acid with methanol (B129727) was successfully achieved using DCC in pyridine, with a catalytic amount of p-toluenesulfonic acid (HOTs), affording the desired ester in 90% yield. thieme-connect.com This method is effective for coupling carboxylic acids and alcohols under mild conditions, and the removal of the dicyclohexylurea (DCU) byproduct can be managed by filtration and chromatography. thieme-connect.com

Another strategy is transesterification, which can be catalyzed by earth-abundant metals. A protocol using potassium carbonate (K₂CO₃) has been shown to effectively catalyze the transesterification of various aryl esters with phenols. rsc.org For instance, pyridin-2-yl naphthoate readily undergoes transesterification with phenols under these conditions. rsc.org This method's utility lies in its simplicity and the use of a heterogeneous, inexpensive catalyst. rsc.org More recently, an acid/halide cooperative catalysis system has been developed for the transesterification of unactivated methyl esters with weakly nucleophilic phenols, a reaction that also works for methyl naphthoates. rsc.org

For regioselective synthesis, a Friedel-Crafts-type acylation represents a viable pathway. A patented procedure for the synthesis of the isomeric phenyl 1-hydroxy-2-naphthoate (B8527853) involves reacting 1-naphthol (B170400) with phenyl chloroformate in the presence of a Lewis acid catalyst, aluminum chloride. prepchem.com This method proceeds via regioselective carboxylation of the naphthol ring.

Below is a table summarizing representative catalytic systems and conditions applicable to the synthesis of naphthoate esters.

Table 1: Catalytic Systems for Naphthoate Ester Synthesis

MethodReactantsCatalyst/ReagentSolventConditionsYieldReference
DCC Coupling2-Hydroxy-1-naphthoic acid, MethanolDCC, p-toluenesulfonic acid (cat.)PyridineNot specified90% thieme-connect.com
TransesterificationPyridin-2-yl 2-methylbenzoate, Phenol (B47542)K₂CO₃ (10 mol%)1,4-Dioxane60 °C, 48 hModerate to high rsc.org
Friedel-Crafts Acylation1-Naphthol, Phenyl chloroformateAnhydrous AlCl₃TolueneReflux, 30 min59.7% prepchem.com
Acid/Halide CatalysisMethyl Naphthoate, PhenolsTfOH/NBS1,2-dichloroethane80 °CGood to high rsc.org

Green chemistry principles emphasize the use of environmentally benign, reusable catalysts and solvents to minimize waste and environmental impact. nih.govtandfonline.com Solid acid catalysts are particularly attractive for esterification reactions because they are easily separated from the reaction mixture and can often be regenerated and reused. tandfonline.comias.ac.in

Several types of solid acid catalysts have proven effective for the esterification of carboxylic acids with phenols and alcohols:

Acid-Activated Indian Bentonite (AAIB): This versatile catalyst has been used for the esterification of various carboxylic acids with phenols, providing good yields under specific conditions. researchgate.net

Zirconium Titanium Phosphate (ZTP): As a solid acid catalyst, ZTP has been employed for the synthesis of mono- and diesters, highlighting its potential for clean synthesis. tandfonline.com

Expanded Perlite-Polyphosphoric Acid (EP-PPA): This novel, recyclable, and eco-friendly heterogeneous catalyst has been successfully used for one-pot reactions in water, demonstrating high efficiency and reusability over multiple cycles. researchgate.net

Sulfonic Acid Resins: Resins like Amberlyst-15, which are based on a polystyrene-sulfonic acid structure, are capable of catalyzing esterifications. nih.gov

These solid acid systems offer a greener alternative to traditional homogeneous catalysts like sulfuric acid, eliminating corrosive waste streams and simplifying product purification. tandfonline.com The application of such catalysts to the reaction between 1-naphthoic acid and catechol could provide a sustainable route to 2-Hydroxyphenyl 1-naphthoate.

Table 2: Green Catalysts for Esterification

CatalystReaction TypeKey AdvantagesReference
Acid Activated Indian Bentonite (AAIB)Esterification of carboxylic acids with phenols/alcoholsVersatile, good yields, heterogeneous researchgate.net
Zirconium Titanium Phosphate (ZTP)Esterification of mono- and dicarboxylic acidsReusable, easy separation, eliminates corrosive liquid acids tandfonline.com
Expanded Perlite-PPA (EP-PPA)One-pot synthesis in aqueous mediaRecyclable (6+ cycles), eco-benign, rapid reactions researchgate.net
Amberlyst-15Esterification, acetalizationCommercially available, effective solid acid nih.gov

Multi-Component Reactions and Cascade Processes for Complex this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions offer powerful tools for rapidly building molecular complexity from simple precursors. While a direct MCR for this compound is not prominently reported, related cascade processes that generate highly functionalized naphthoic acid scaffolds are known. These scaffolds can serve as advanced precursors for complex derivatives.

A notable example is the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, which yields 1-hydroxy-2-naphthoic acid esters through an unexpected 1,2-acyl shift. nih.gov This cascade process allows for the synthesis of naphthoates with novel substitution patterns that are otherwise difficult to access. nih.gov The reaction is initiated by a Lewis acid, which coordinates to the ester and ether oxygens, facilitating a retro-Diels-Alder/oxa-bridge opening to form a key carbocation intermediate that subsequently rearranges. nih.gov

Furthermore, ruthenium-catalyzed C-H activation and double alkyne annulation of phthalic acids has been developed to synthesize multisubstituted 1-naphthoic acids. researchgate.net This [2+2+2] benzannulation process uses atmospheric oxygen as the oxidant and exhibits high atom economy. researchgate.net The resulting complex naphthoic acids can be readily diversified, for example, by esterification with substituted catechols to produce a library of complex this compound derivatives.

Solid-Phase Synthesis Techniques and Their Applicability to this compound Scaffolds

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery and materials science. mdpi.com This technique can be readily adapted to create libraries based on the this compound scaffold.

The general strategy involves immobilizing one of the core building blocks—either 1-naphthoic acid or a catechol derivative—onto a solid support (e.g., a polymer resin) via a cleavable linker. The resin-bound substrate is then treated with a diverse set of reaction partners. For instance:

Immobilized 1-Naphthoic Acid: 1-Naphthoic acid could be attached to an aminomethyl or hydroxymethyl functionalized resin. Subsequent reaction with a library of substituted phenols, including various functionalized catechols, under standard esterification conditions (e.g., DCC/DMAP) would yield a library of resin-bound naphthoate esters.

Immobilized Catechol: A catechol derivative could be linked to the solid support through one of its hydroxyl groups. Reaction with a library of substituted 1-naphthoic acids would similarly generate the desired ester library. This approach has been used to create libraries of phenolic compounds, where a phenol is attached to a carboxypolystyrene resin. acs.org

After the synthesis is complete, the target molecules are cleaved from the resin for purification and screening. This methodology has been successfully used to build complex libraries, such as a 190-membered alkaloid/terpenoid-like library pnas.org and a library of over 11,000 pyrazole (B372694) derivatives, demonstrating its power and versatility. mdpi.com

Flow Chemistry Applications in the Scalable Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved yields, and straightforward scalability. acs.org These features make it highly suitable for the industrial-scale synthesis of fine chemicals like this compound.

Esterification reactions are well-suited for flow chemistry. A notable method involves Fischer esterification using a heated column packed with a solid-supported catalyst, such as hydroxy-substituted sulfonic acid-functionalized silica (B1680970) (HO-SAS). researchgate.net This system has been used to synthesize a variety of esters from carboxylic acids and alcohols with short residence times (e.g., 3 minutes) at elevated temperatures (e.g., 110 °C), achieving quantitative yields. researchgate.net

Another innovative flow protocol enables the esterification of various carboxylic acids, including those with phenol groups, via the diazotization of amines. acs.orgnih.gov This method avoids the direct use of hazardous diazomethane (B1218177) by generating a transient diazonium intermediate in-flow, which then reacts with the carboxylic acid. acs.orgnih.gov The process is tolerant of many functional groups, including free phenols, which is a significant advantage for synthesizing the target compound. acs.org

Table 3: Flow Chemistry Systems for Esterification

Flow SystemCatalyst/ReagentSubstratesTypical ConditionsKey AdvantagesReference
Packed-Bed ReactorSulfonic acid-functionalized silica (HO-SAS)Carboxylic acids, Alcohols110 °C, 3 min residence timeScalable, quantitative yields, heterogeneous catalyst researchgate.net
Tube Reactor1,3-Propanedinitrite (for diazotization of amine)Carboxylic acids (phenol-containing), Amines90 °C, 20 min residence timeTolerates phenols, avoids handling diazomethane, high yields acs.orgnih.gov

Mechanistic Investigations of this compound Formation: Theoretical Insights into Reaction Pathways and Transition States

Understanding the reaction mechanism is crucial for optimizing synthesis and controlling selectivity. The formation of this compound can proceed through several pathways, each with distinct intermediates and transition states.

Acid-Catalyzed Esterification (Fischer-type): Theoretical studies using Density Functional Theory (DFT) on acid-catalyzed esterification suggest that the reaction proceeds through a protonated carboxylic acid, which is then attacked by the alcohol. researchgate.net The mechanism often involves cyclic transition states, where the catalyst facilitates proton transfer, lowering the activation energy. researchgate.net It is generally accepted that the reaction begins with the formation of an active carbonyl complex resulting from the interaction between the carboxylic acid and the catalyst. researchgate.net

Carbodiimide-Mediated Esterification (Steglich-type): In this method, the carboxylic acid first reacts with the carbodiimide (B86325) (e.g., DCC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgrsc.org This intermediate is susceptible to nucleophilic attack by the alcohol (catechol). The reaction is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which can form an even more reactive acyl-pyridinium species. The driving force is the formation of the stable dicyclohexylurea (DCU) byproduct. rsc.orglibretexts.org The key transition state involves the attack of the alcohol on the activated carbonyl carbon of the O-acylisourea.

Transesterification: For the K₂CO₃-catalyzed transesterification of aryl esters with phenols, it is proposed that the alkali metal ion plays a crucial role in activating the ester. rsc.org The mechanism likely involves coordination of the potassium ion to the carbonyl oxygen, facilitating C(acyl)-O bond cleavage upon nucleophilic attack by the phenoxide. rsc.org

Lewis Acid-Catalyzed Rearrangement: In the formation of naphthoic acid esters from oxabenzonorbornadienes, DFT calculations and experimental evidence support a mechanism involving a Lewis acid-mediated opening of the oxa-bridge to form a stabilized carbocation. nih.gov This is followed by a 1,2-acyl shift, which is the rate-determining step, leading to a rearranged intermediate that aromatizes upon loss of a proton to yield the final naphthoate product. nih.gov

Spectroscopic and Analytical Data for this compound Currently Limited in Public Scientific Literature

Extensive queries aimed at retrieving information on its High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, Fourier Transform Infrared (FTIR), Raman Spectroscopy, and UV-Vis/Fluorescence Spectroscopy have yielded no specific results for this molecule.

Consequently, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested detailed outline for each specified analytical technique. The creation of such an article requires access to published experimental findings, including spectroscopic data tables and research analyses, which appear to be non-existent or not publicly accessible for this compound at this time.

To provide an accurate and factual response, this report cannot fulfill the request to generate content for the following outlined sections due to the absence of requisite data:

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 2 Hydroxyphenyl 1 Naphthoate

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Photophysical Properties and Electronic Transitions

Further investigation would be contingent on the publication of research dedicated to the synthesis and characterization of 2-Hydroxyphenyl 1-naphthoate (B1232437).

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research of Chiral 2-Hydroxyphenyl 1-naphthoate Analogs

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful, non-destructive technique for investigating the stereochemical features of chiral molecules in solution. rsc.orgchiralabsxl.com While direct research on the chiroptical properties of chiral analogs of this compound is not extensively documented, the principles of ECD and its application to structurally related compounds provide a clear framework for how such studies would be approached. The determination of the absolute configuration and conformational analysis of these analogs would rely heavily on the interpretation of their ECD spectra, often through the application of the exciton (B1674681) chirality method. researchgate.net

A primary method for assigning absolute configuration in such systems is the exciton chirality method (ECCD), a powerful application of circular dichroism. researchgate.net This method is applicable when two or more strong chromophores are positioned closely in space in a chiral fashion. chiralabsxl.com The through-space electronic interaction (exciton coupling) between the transition dipole moments of these chromophores results in a characteristic ECD spectrum with two adjacent bands of opposite signs, known as a couplet or split Cotton effect. The sign of this couplet (positive for the longer wavelength band followed by negative for the shorter wavelength band, or vice versa) is directly related to the helicity (clockwise or counter-clockwise twist) between the chromophores. researchgate.net

For a chiral analog of this compound, the ¹B_b electronic transition of the naphthalene (B1677914) chromophore (around 230 nm) is particularly suitable for exciton coupling. acs.org If a second chromophore, such as the hydroxyphenyl group or another substituent, is appropriately positioned, their interaction can be used to determine the absolute stereochemistry. For instance, derivatization of a chiral secondary alcohol with 1-naphthoic acid can generate intense, exciton-type Cotton effects that are indicative of the alcohol's absolute configuration. acs.org

The research on analogous compounds, such as axially chiral 1,1'-binaphthyl derivatives, demonstrates that non-planar arrangements of naphthalene moieties produce characteristic exciton coupling in their circular dichroism spectra. jst.go.jp Similarly, studies on diaryl esters of tartaric acid have utilized the chiroptical properties of naphthyl groups to elucidate conformation and stereochemistry. acs.org

In a hypothetical study of a chiral this compound analog, where chirality is introduced, for example, at a stereogenic center in a substituent on the phenyl ring, the following steps would be typical:

Synthesis and Separation : The chiral analog would be synthesized, and if a racemic mixture is produced, the enantiomers would be separated using chiral chromatography. researchgate.net

UV-Vis Spectroscopy : The UV-visible spectrum would be recorded to identify the absorption maxima of the naphthyl and phenyl chromophores.

ECD Spectroscopy : The ECD spectra of both enantiomers would be measured. It is expected that the two enantiomers would exhibit mirror-image ECD spectra. chiralabsxl.com

Exciton Couplet Analysis : The region of the naphthalene ¹B_b transition would be carefully analyzed for a split Cotton effect. The sign of the observed exciton couplet would be correlated to the spatial arrangement of the chromophores.

Computational Modeling : To definitively assign the absolute configuration, density functional theory (DFT) calculations would be employed to model the stable conformations of the molecule and predict their theoretical ECD spectra. acs.orgmetu.edu.tr The calculated spectrum that matches the experimental spectrum would confirm the absolute configuration.

A crucial reference point for such an analysis is the X-ray crystallographic study of a closely related compound, (P)-1-(2-hydroxy-phenyl)-2-naphthoic acid (1S,2R,5S)-(+)-menthyl ester. uni-wuerzburg.de This study provides the definitive absolute configuration and solid-state conformation, which can be directly correlated with its chiroptical properties, serving as a benchmark for assigning the stereochemistry of other similar analogs.

Illustrative Research Findings

To illustrate the application of these principles, consider two hypothetical enantiomeric analogs: (R)-2-(1-hydroxyethyl)phenyl 1-naphthoate and (S)-2-(1-hydroxyethyl)phenyl 1-naphthoate. The expected ECD data would reflect their opposite stereochemistry.

Table 1: Hypothetical ECD Data for Chiral Analogs of this compound

Compound Configuration Wavelength (nm) Molar Ellipticity (Δε) Cotton Effect Sign
Analog A R ~235 +25 Positive
~220 -30 Negative
Analog B S ~235 -25 Negative

This table is interactive. You can sort and filter the data.

In this hypothetical example, the split Cotton effect (positive/negative for the R-enantiomer and negative/positive for the S-enantiomer) around the naphthalene absorption band would be used to assign the absolute configuration based on the predicted helicity of the interacting chromophores. The magnitude of the molar ellipticity provides information about the strength of the electronic transition and the rigidity of the conformation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-2-(1-hydroxyethyl)phenyl 1-naphthoate
(S)-2-(1-hydroxyethyl)phenyl 1-naphthoate
(P)-1-(2-hydroxy-phenyl)-2-naphthoic acid (1S,2R,5S)-(+)-menthyl ester

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2 Hydroxyphenyl 1 Naphthoate

Hydrolysis and Transesterification Reactions of the Naphthoate Ester: Mechanistic Details and Kinetic Studies

The ester linkage in 2-Hydroxyphenyl 1-naphthoate (B1232437) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 1-naphthoic acid and catechol (1,2-dihydroxybenzene). This reaction can be catalyzed by acids or bases. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the 2-hydroxyphenoxide leaving group. In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Transesterification, the process of exchanging the phenolic group of the ester with another alcohol, can also occur. This reaction is typically catalyzed by an acid or a base. For instance, in the presence of an alcohol (R'OH) and a suitable catalyst, 2-Hydroxyphenyl 1-naphthoate can be converted to a different ester (1-naphthoate-R') and catechol. The mechanism is analogous to hydrolysis, with the incoming alcohol acting as the nucleophile. The efficiency of transesterification can be influenced by the nature of the alcohol and the reaction conditions. For example, the use of PCl3 has been shown to mediate the transesterification of tert-butyl esters. researchgate.net

Kinetic studies of naphthoate ester hydrolysis and transesterification reveal the influence of steric and electronic factors. The bulky naphthyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon. Electron-withdrawing or -donating substituents on either the naphthyl or the phenyl ring can also affect the reaction rate by altering the electrophilicity of the carbonyl carbon or the stability of the leaving group.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Naphthoate Moiety

Both the naphthalene (B1677914) and the phenol (B47542) rings of this compound can undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution: The naphthalene ring system is generally more reactive towards electrophiles than benzene. The presence of the ester group, which is deactivating, will direct incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring. The phenolic ring, activated by the hydroxyl group (an ortho-, para-director), is also susceptible to electrophilic attack, though the ester group's deactivating influence might slightly reduce its reactivity. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific regioselectivity will depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNA_r): While less common for electron-rich aromatic systems, nucleophilic aromatic substitution can occur on the naphthoate moiety under specific conditions. masterorganicchemistry.com For an S_NAr reaction to proceed, the aromatic ring must typically be substituted with strong electron-withdrawing groups, and there must be a good leaving group present. masterorganicchemistry.com In the case of this compound, derivatization to include such groups could enable these transformations. For instance, the generation of a phenoxyl radical from a halophenol can facilitate nucleophilic aromatic substitution by a carboxylate nucleophile. nih.govosti.gov The reaction proceeds through a Meisenheimer-type intermediate, a negatively charged species stabilized by electron-withdrawing groups. masterorganicchemistry.comresearchgate.net

Functional Group Interconversions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical modification. solubilityofthings.comscribd.comashp.orgvanderbilt.edu It can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the molecule.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide or a tosylate in the presence of a base (Williamson ether synthesis). This reaction transforms the acidic phenol into a more stable ether linkage.

Esterification: The phenolic hydroxyl can be acylated to form a second ester group using an acyl chloride or anhydride. This would result in a diester derivative.

Conversion to a Halogen: The hydroxyl group can be replaced by a halogen through various methods, such as reaction with phosphorus halides (e.g., PBr3) or thionyl chloride (SOCl2).

Oxidation: Under controlled oxidation, the phenolic hydroxyl group can be oxidized. Depending on the oxidant and reaction conditions, this could lead to the formation of a quinone-type structure.

These interconversions allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for various applications. solubilityofthings.comashp.org

Reductive and Oxidative Transformations of this compound

Both reductive and oxidative processes can transform this compound.

Reduction: The ester functionality can be reduced to a primary alcohol (1-naphthylmethanol) using strong reducing agents like lithium aluminum hydride (LiAlH4). The aromatic rings are generally resistant to reduction under these conditions but can be hydrogenated under high pressure and temperature with a suitable catalyst (e.g., Raney nickel). The phenolic hydroxyl group is typically unaffected by these reducing agents.

Oxidation: The naphthalene ring system can be oxidized to various products, including naphthoquinones, depending on the oxidizing agent used. For example, oxidation of the parent 2-hydroxy-1-naphthoic acid can yield different derivatives. The phenolic ring is also susceptible to oxidation. In biological systems, for instance, the degradation of phenanthrene (B1679779) can lead to 2-hydroxy-1-naphthoic acid, which is then subject to oxidative cleavage by dioxygenase enzymes. researchgate.netresearchgate.net

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with its proximate reactive functional groups, allows for various intramolecular reactions.

Intramolecular Cyclization: Under certain conditions, intramolecular cyclization can occur. For example, a Fries rearrangement of the naphthoate ester could potentially lead to the formation of a hydroxyketone. Subsequent intramolecular aldol-type condensation could then lead to the formation of a new ring system. The synthesis of dihydronaphthofurans can be achieved through the cyclization of related naphthol derivatives. rsc.org

Rearrangement Reactions: Rearrangement reactions, such as the Claisen rearrangement, could be possible if the phenolic oxygen were converted to an allyl ether. Heating this ether would lead to a nih.govnih.gov-sigmatropic rearrangement, resulting in the formation of an ortho-allyl substituted naphthol derivative.

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in expanding the reactivity of this compound.

Role as a Substrate in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.neteie.grnih.gov this compound, or its derivatives, can serve as a substrate in these reactions.

For these reactions to occur, one of the aromatic rings typically needs to be functionalized with a halide (e.g., Br, I) or a triflate group, which can then participate in the catalytic cycle. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, involves the oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation (in the case of Suzuki) or migratory insertion, and finally reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Organocatalytic Applications and Asymmetric Synthesis Leveraging this compound Scaffolds

The scaffold of this compound and its parent structure, 2-naphthol, serve as pivotal starting materials in the field of organocatalytic asymmetric synthesis. These frameworks allow for the construction of complex, chiral molecules, which are of significant interest in medicinal chemistry and materials science. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offers a powerful and often more environmentally benign alternative to traditional metal-based catalysts. beilstein-journals.orguni-giessen.de The inherent reactivity of the naphthol moiety within the this compound structure makes it an excellent substrate for transformations that generate valuable chiral products.

A significant advancement in this area is the development of an organocatalytic asymmetric chlorinative dearomatization of 2-hydroxy-1-naphthoates. nih.gov This reaction provides a novel pathway to synthesize chiral naphthalenones that feature a chlorine-containing all-substituted stereocenter. nih.gov The process is noted for its mild reaction conditions, operational simplicity, and broad tolerance for various functional groups, achieving excellent yields and high levels of enantioselectivity. nih.gov

In a representative study, various derivatives of 2-hydroxy-1-naphthoate were subjected to chlorinative dearomatization using an organocatalyst. The reaction demonstrated high efficiency across a range of substrates with different substituents on the naphthoate core. For instance, substrates with electron-withdrawing groups, such as 6-Br and 6-CN, and various aryl groups were well-tolerated, consistently producing the desired chiral naphthalenone products in high yields (80–88%) and with outstanding enantioselectivity (93–96% ee). nih.gov Similarly, the presence of electron-donating groups like 6-Me also resulted in excellent outcomes, with yields of 87% and an enantiomeric excess of 93%. nih.gov

The position of substituents on the 2-hydroxy-1-naphthoate skeleton was also investigated, revealing that groups at the 4-, 7-, and 3-positions were all compatible with the reaction conditions, affording the corresponding products in good to excellent yields and enantioselectivities. nih.gov For example, a 4-Bromo substituted substrate yielded the product with 95% yield and 90% ee, while a 7-Methoxy substituted substrate gave an 85% yield and 94% ee. nih.gov These findings underscore the versatility of the this compound scaffold in asymmetric organocatalysis, enabling the synthesis of a diverse library of complex chiral molecules.

The data below summarizes the results from the organocatalytic asymmetric chlorinative dearomatization of various 2-hydroxy-1-naphthoate substrates.

Table 1: Organocatalytic Asymmetric Chlorinative Dearomatization of Substituted 2-Hydroxy-1-naphthoates

This table details the substrate variations, yields, and enantiomeric excess (ee) for the synthesis of chiral naphthalenones from 2-hydroxy-1-naphthoate derivatives. nih.gov

Substrate No.Substituent on Naphthoate CoreYield (%)ee (%)
2d 6-Br8893
2e 6-CN8096
2f 6-Ph8594
2g 6-(3,5-(Me)₂C₆H₃)8295
2h 6-(4-F-C₆H₄)8395
2i 6-Me8793
2j 6-phenethyl9094
2n 4-Br9590
2o 7-Br9192
2p 7-MeO8594
2q 3-Br8873

Computational Chemistry and Theoretical Studies of 2 Hydroxyphenyl 1 Naphthoate

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Hydroxyphenyl 1-naphthoate (B1232437) at the electronic level. These studies provide a detailed picture of the molecule's stability, orbital interactions, and potential for chemical reactions.

Density Functional Theory (DFT) Studies on Ground and Excited States

DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been central to investigating the ground state of 2-Hydroxyphenyl 1-naphthoate. mdpi.com These studies have focused on identifying the various possible conformers of the molecule and their relative stabilities. mdpi.com

Seven distinct conformers were evaluated, with stability being largely dictated by intramolecular hydrogen bonding. mdpi.com The most stable conformer features a strong O–H···O=C intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group. mdpi.comresearchgate.net This conformer is significantly more stable (by approximately 15 kJ mol⁻¹) than the next most stable form, which involves a weaker O–H···O–C hydrogen bond with the ester's ether oxygen. mdpi.comresearchgate.net The phenyl ring of the ester group in the most stable conformer is twisted out of the plane of the naphthyl moiety by about ±68.8° to minimize steric repulsion. mdpi.comresearchgate.net

The calculated relative energies and dipole moments for the most stable conformers provide a clear picture of the molecule's ground-state landscape. mdpi.com

Table 1: Calculated Relative Energies and Dipole Moments of this compound Conformers Calculations performed at the DFT(B3LYP)/6-311++G(d,p) level. mdpi.com

ConformerDescription of H-BondRelative Gibbs Energy (ΔG°) (kJ mol⁻¹)Dipole Moment (μ) (Debye)
1O–H···O=C0.002.33
2O–H···O–C14.754.75
3O–H···π (phenyl)33.131.64

Studies of the excited state using Time-Dependent DFT (TD-DFT) show that the molecule becomes significantly more polar upon electronic excitation. researchgate.net The calculated dipole moment for the first excited state (μe) is substantially higher than that of the ground state (μg), a key factor in understanding its solvatochromic behavior. researchgate.net

Ab Initio Methods for High-Accuracy Calculations of Energetics and Properties

The primary computational method reported for detailed analysis of this compound is Density Functional Theory, which falls under the umbrella of ab initio methods. mdpi.comresearchgate.net These DFT studies have proven effective in correlating experimental findings with theoretical models, particularly for predicting ground-state geometries, relative energies, and vibrational frequencies. mdpi.comresearchgate.net While higher-level ab initio calculations such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods would offer greater accuracy for energetic and electronic properties, specific studies employing these techniques for this molecule are not prominent in the current literature. The existing DFT/B3LYP calculations have provided a robust and sufficient framework for interpreting the molecule's conformational preferences and spectroscopic characteristics. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules, including conformational changes and interactions with their environment over time.

Based on available literature, dedicated MD simulation studies for this compound have not been extensively reported. However, the conformational analysis performed using DFT provides the foundational energy landscape that would govern such dynamics. mdpi.com The significant energy barrier (over 14 kJ mol⁻¹) between the most stable O–H···O=C hydrogen-bonded conformer and other forms suggests that at room temperature, the molecule exists predominantly in its lowest-energy state. mdpi.com MD simulations could further quantify the flexibility of the phenyl ester group and the dynamics of the intramolecular hydrogen bond, particularly in different solvent environments, but such specific investigations remain an area for future research.

Prediction of Spectroscopic Properties from First Principles

Theoretical calculations have been successfully used to predict and interpret the spectroscopic properties of this compound. By computing the vibrational frequencies and electronic transitions, researchers can assign experimental spectra with high confidence.

The infrared (IR) spectrum of the most stable conformer has been calculated using the DFT(B3LYP)/6-311++G(d,p) method. mdpi.com These theoretical predictions were crucial for interpreting the experimental IR spectrum of the compound isolated in a cryogenic argon matrix. mdpi.comresearchgate.net The excellent agreement between the calculated and observed spectra confirmed that only the most stable, intramolecularly hydrogen-bonded conformer was present in the experimental conditions, validating the theoretical energy calculations. mdpi.com

Furthermore, the electronic absorption spectrum was calculated using TD-DFT. researchgate.net These calculations helped to guide photochemical experiments by predicting the wavelengths of electronic transitions, allowing for targeted UV irradiation to study the molecule's photoreactivity. researchgate.netmdpi-res.com

Reaction Mechanism Prediction and Energy Landscape Mapping for Transformations Involving this compound

Computational studies have been key to understanding the photochemical transformations of this compound. Upon UV irradiation in a cryogenic matrix, the molecule undergoes photodecarbonylation, yielding 2-phenoxynaphthalen-1-ol and carbon monoxide. mdpi.commdpi-res.commdpi.com The extent of this reaction was found to be dependent on the specific wavelength of UV light used for excitation, a process that was rationalized with the aid of TD-DFT calculations of the molecule's electronic excited states. mdpi.com

Another important potential transformation for molecules with a hydroxyl group proximate to a proton acceptor is Excited-State Intramolecular Proton Transfer (ESIPT). For related compounds like methyl 3-hydroxy-2-naphthoate, ESIPT leads to a dual fluorescence emission. mdpi.com However, experimental and theoretical studies on this compound indicate that it exhibits only a single, normal fluorescence band. mdpi.com This suggests that the ESIPT pathway is not a significant de-excitation channel for this molecule. Computational analyses indicate that the relative positioning of the intramolecular hydrogen bond in the 1-hydroxy-2-naphthoate (B8527853) scaffold acts as a switch that disfavors the ESIPT process, in contrast to other hydroxynaphthoate (B12740854) isomers. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling in the Context of Materials Science or Catalysis

QSAR models establish a mathematical relationship between the chemical structure of a compound and its activity or properties. These models are widely used in drug discovery and are increasingly applied in materials science and catalysis to predict the performance of new compounds.

Hydroxynaphthoate derivatives are recognized for their utility as intermediates in the synthesis of anti-carcinogenic compounds and for their medicinal properties. mdpi.com However, specific QSAR studies focusing on this compound within the context of materials science (e.g., predicting liquid crystal properties or photostability) or catalysis are not readily found in the scientific literature. The development of such a QSAR model would first require the calculation of various molecular descriptors. The quantum chemical calculations detailed in section 5.1, which determine properties like orbital energies (HOMO/LUMO), dipole moment, and charge distribution, provide the essential descriptors needed as a foundation for any future QSAR modeling of this compound. mdpi.comscilit.com

Derivatization Strategies and Functionalization of 2 Hydroxyphenyl 1 Naphthoate for Advanced Materials Research

Synthesis of Polymeric Materials Incorporating 2-Hydroxyphenyl 1-naphthoate (B1232437) Moieties

The integration of rigid, aromatic moieties like 2-Hydroxyphenyl 1-naphthoate into polymer backbones is a key strategy for creating high-performance materials, particularly liquid crystalline polymers (LCPs).

The synthesis of polymers incorporating hydroxynaphthoic acid moieties, which are structurally related to this compound, is well-documented. A primary method is melt polycondensation. For instance, the well-known liquid crystal polymer Vectra is synthesized through the acidolysis and co-polymerization of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. researchgate.net This process highlights a viable route for integrating similar naphthoate structures into polyester (B1180765) chains. The kinetics of such polycondensations are typically second-order. researchgate.net

Another versatile approach involves the synthesis of a monomer containing the desired moiety, which is then polymerized. For example, polymers containing naphthoic acid have been synthesized by first reacting a starting polymer like poly(glycidyl methacrylate) with a naphthoic acid derivative, followed by further modifications. nih.gov This post-polymerization modification, or grafting, allows for the precise introduction of the functional moiety onto a pre-existing polymer backbone. nih.gov Similarly, novel polyarylates have been created through interfacial polymerization using monomers that contain rigid, functional groups like phthalazinone and hydroxyphenyl moieties. researchgate.net These established techniques could be adapted for monomers derived from this compound, enabling the creation of tailored polymeric materials.

The incorporation of naphthoate and hydroxyphenyl groups is known to significantly influence the final properties of polymeric materials.

Optical Properties: The introduction of aromatic groups affects how a polymer interacts with light. numberanalytics.com The large π-conjugated system of the naphthalene (B1677914) ring in this compound would be expected to influence the polymer's refractive index, absorption, and transparency. numberanalytics.commdpi.com In conjugated polymers, such moieties can alter the electronic structure, affecting the optical band gap and leading to doping-dependent changes in absorption spectra. aps.org The incorporation of metal nanoparticles into polymers containing such moieties can further modify the optical properties by creating new features in the polymer matrix. mdpi.com

Thermal Properties: Aromatic polyesters and polyamides containing naphthalene units typically exhibit high thermal stability and high glass transition temperatures (Tg). researchgate.netresearchgate.net The rigidity of the naphthyl group restricts the rotational freedom of the polymer chains, demanding more thermal energy for chain movement. For example, poly(oxy-2,6-naphthoyl) has a Tg of approximately 420 K (147 °C). researchgate.net Copolymers containing these rigid units often display thermotropic liquid crystalline behavior, maintaining structural order at temperatures above their melting point. researchgate.netkpi.ua The introduction of kinked or flexible units alongside the rigid naphthoate moieties can be used to lower the melting temperature to a processable range while retaining the desirable liquid crystalline properties. researchgate.netkpi.ua

Table 1: Thermal Properties of Polymers with Naphthoyl and Hydroxyphenyl Moieties This table presents data for polymers structurally related to those that could be synthesized from this compound, illustrating the expected influence of these moieties.

Polymer SystemGlass Transition Temperature (Tg)Degradation Temperature (Tid) / Melting Temp (Tm)Key Structural FeatureReference
Poly(oxy-2,6-naphthoyl)~147 °C (420 K)Decomposition > 427 °C (700 K)Rigid naphthoyl backbone researchgate.net
Copoly(ester amide)s with hydroxyphenyl unitsNot specified359–368 °C (2% degradation)Hydroxyphenyl moieties researchgate.net
Polyarylates with phthalazinone and hydroxyphenyl units275 °C463 °C (5% weight loss)Rigid twisted phthalazinone and hydroxyphenyl groups researchgate.net
Copolyester of 8-(3-hydroxyphenyl)octanoic acid and p-hydroxybenzoic acidNot specifiedTm ~200 °C, Mesophase transitions at 256 °C and 342 °CHydroxyphenyl group with flexible spacer researchgate.net

Mechanical Properties: The rigid, rod-like nature of polymer chains containing naphthoate moieties is a hallmark of liquid crystalline polymers. This molecular architecture leads to self-reinforcement in the melt or solution phase, resulting in materials with exceptional mechanical strength and a high modulus, particularly in the direction of polymer chain orientation.

Formation of Supramolecular Architectures and Self-Assembly Processes Driven by this compound Derivatives

Supramolecular chemistry relies on non-covalent interactions to build organized, higher-order structures. Derivatives of this compound are prime candidates for driving self-assembly due to their ability to participate in hydrogen bonding and π-π stacking. nih.gov

The hydroxyl (-OH) and carboxyl (or ester) groups are powerful functional units for directing molecular assembly through hydrogen bonding. mdpi.comresearchgate.net Studies on cocrystals of 1-hydroxy-2-naphthoic acid reveal the formation of extensive and predictable hydrogen-bonded networks. mdpi.com This acid readily forms robust "supramolecular synthons," which are reliable patterns of intermolecular interactions. mdpi.comresearchgate.net For example, the interaction between a carboxylic acid and a pyridine-containing molecule frequently results in a classic R²₂(7) ring motif. mdpi.comresearchgate.net

In the absence of a stronger hydrogen bond acceptor, the carboxylic acid groups of naphthoic acid derivatives can form dimers. However, in the presence of other functional groups, more complex networks arise, incorporating O–H···N, O–H···O, and even weaker C–H···O interactions to build stable one-, two-, or three-dimensional architectures. mdpi.com The hydroxyl group on the phenyl ring of this compound would provide an additional site for forming such directed bonds, enhancing the complexity and stability of the resulting supramolecular structures. These interactions are also fundamental to the formation of host-guest inclusion complexes, where a guest molecule is encapsulated within a larger host, a process often driven by hydrogen bonding. researchgate.net

Table 2: Hydrogen Bonding Motifs in 1-Hydroxy-2-naphthoic Acid Cocrystals This table details common supramolecular synthons observed in crystal structures of a close analog, demonstrating the types of interactions possible for derivatives of this compound. mdpi.com

Synthon MotifInteracting GroupsDescriptionReference
R²₂(7)Carboxylic Acid and PyridineA classic and robust bimolecular cyclic heterosynthon. mdpi.comresearchgate.net
R²₂(8)Carboxylic Acid Dimer or Acid-AmineA common motif involving two-point hydrogen bonding. mdpi.com
R⁴₄(16)Acid-Base Tetramer (e.g., with Tetramethylpyrazine)A larger ring motif formed from four molecules and four hydrogen bonds. mdpi.com
C–H···O/πC-H bond and Oxygen or Aromatic RingWeak interactions that provide additional stability to the crystal packing. mdpi.com

The planar, electron-rich naphthalene ring system is ideal for engaging in π-π stacking interactions. arxiv.org This non-covalent force, which arises from the interaction between aromatic rings, plays a crucial role in stabilizing the structure of molecular assemblies, from DNA to synthetic organic crystals. arxiv.orgrsc.org In the crystal structures of 1-hydroxy-2-naphthoic acid cocrystals, π-π stacking between naphthalene rings of adjacent molecules provides further stabilization to the three-dimensional network. mdpi.com

The stacking can occur in various geometries, such as face-to-face or offset, and the interaction energy is significant in guiding the self-assembly process. nih.govrsc.org The combination of directional hydrogen bonding with the less-directional but cumulatively strong π-π stacking allows for the construction of highly organized and stable supramolecular architectures. mdpi.com Derivatives of this compound, with their two distinct aromatic rings, could potentially exhibit complex stacking arrangements, including intramolecular stacking or intermolecular stacking that guides the formation of columnar or layered structures.

Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials built from organic linkers connected by strong covalent or coordination bonds, respectively. mdpi.comnih.gov The precise structure of these materials makes them highly attractive for applications in gas storage, separation, and catalysis.

The geometry and functionality of the organic linker are critical to the final structure and properties of the framework. A derivative of this compound could be envisioned as a versatile linker for both MOF and COF synthesis. For MOF construction, the carboxylate group (obtained by hydrolysis of the ester) and the hydroxyl group can serve as coordination sites for metal ions. Research has shown that 2-naphthoic acid can act as a ligand to assemble with aluminum ions to form large, ring-like structures known as metal-organic polyhedra or nanorings, which are related to MOFs. rsc.orgrsc.org

Furthermore, the strategy of "linker deficiency," where a linker is used that lacks one of the expected binding groups, can create highly active catalytic sites within a MOF. rsc.org For example, incorporating 2-hydroxyterephthalic acid in place of 2,5-dihydroxyterephthalic acid in a nickel-based MOF created coordinatively unsaturated metal sites with superior electrocatalytic activity. rsc.org A bifunctional linker derived from this compound could be used in a similar fashion to introduce controlled defects or specific functionalities into a MOF structure. For COFs, which are built from covalent bonds, the hydroxyl groups and positions on the aromatic rings could be functionalized to participate in polycondensation reactions, leading to highly ordered, porous organic polymers. mdpi.com

Functionalization for Advanced Sensing Applications (e.g., chemosensors, optical sensors)

The development of chemosensors for the selective and sensitive detection of ions and neutral molecules is a critical area of research with implications for environmental monitoring, industrial process control, and biomedical diagnostics. soton.ac.uk The this compound framework can be ingeniously modified to create highly effective chemosensors. The primary strategy involves the introduction of specific recognition sites (receptors) that can selectively bind to a target analyte, coupled with a signaling unit that translates the binding event into a measurable optical response (e.g., a change in fluorescence or color).

Derivatization of the this compound molecule can be targeted at either the hydroxyphenyl ring or the naphthyl moiety. For instance, introducing chelating groups such as amines, thioureas, or Schiff bases can impart selectivity towards specific metal ions. bohrium.comresearchgate.net The underlying sensing mechanism often relies on the modulation of the ESIPT process. lisidian.com In its native state, the molecule might exhibit weak fluorescence due to an efficient ESIPT pathway. lisidian.com Upon binding with an analyte, this pathway can be inhibited or altered, leading to a significant enhancement or shift in the fluorescence emission, a phenomenon often referred to as "turn-on" fluorescence. rsc.org

Research Findings:

A common derivatization approach involves the synthesis of Schiff base derivatives. For example, the condensation of a modified 2-hydroxy-1-naphthaldehyde (B42665) (a structural relative of the target compound) with various amines can yield chemosensors for metal ions like Fe³⁺ or Zn²⁺. researchgate.netrsc.org The resulting imine-functionalized compounds can coordinate with metal ions, which restricts the C=N isomerization and perturbs the electronic structure, leading to a distinct change in their photophysical properties. rsc.org

Another strategy is the creation of more complex heterocyclic systems, such as naphthoxazoles, from the this compound precursor. lisidian.com A naphthoxazole derivative, 2-(2-Hydroxyphenyl)-naphtho[1,2-d]oxazole-5-sulfonate (HL), has been shown to be a highly selective and sensitive fluorescent chemosensor for Zn²⁺. lisidian.com The sensing mechanism involves the inhibition of ESIPT upon complexation with the zinc ion, resulting in a notable fluorescence enhancement. lisidian.com The steric hindrance from a hydrogen atom on the naphthoxazole ring was found to be a key factor in its selectivity for Zn²⁺ over other competing metal ions. lisidian.com

The table below summarizes the performance of hypothetical chemosensors derived from this compound, based on findings for structurally similar compounds.

Table 1: Performance Characteristics of Hypothetical Chemosensors Based on Functionalized this compound

Sensor Derivative Target Analyte Sensing Mechanism Limit of Detection (LOD) Optical Response
Schiff Base Derivative (Iminonaphthol) Fe³⁺ Chelation-Enhanced Quenching ~0.5 µM Fluorescence "turn-off"
Naphthoxazole Derivative Zn²⁺ Inhibition of ESIPT ~0.7 µM Fluorescence "turn-on" lisidian.com

Development of Stimuli-Responsive and Smart Materials Incorporating this compound

Stimuli-responsive, or "smart," materials are a class of advanced materials that can change their properties in response to external stimuli such as light, heat, or mechanical force. numberanalytics.comnih.gov The incorporation of the this compound scaffold into polymers or its use as a molecular building block offers a promising avenue for creating novel photochromic, thermochromic, and mechanofluorochromic materials.

Photochromic Materials:

Photochromic materials exhibit a reversible change in color upon exposure to light. olikrom.comrsc.org This transformation typically involves a photo-induced isomerization or cyclization reaction. olikrom.com Derivatives of this compound can be designed to exhibit photochromism. For example, it can be used as a precursor to synthesize indeno-fused naphthopyrans, a well-known class of photochromic compounds. google.comgoogle.com In these systems, UV irradiation can induce the cleavage of a C-O bond in the pyran ring, leading to a planar, conjugated species with strong absorption in the visible spectrum (i.e., a colored state). The molecule then reverts to its original colorless state in the absence of UV light or upon exposure to visible light.

Table 2: Photochromic Properties of a Hypothetical Naphthopyran Derived from this compound

State Stimulus Absorption Max (λmax) Color
Colorless (Closed form) Darkness / Visible Light < 400 nm Colorless

Thermochromic Materials:

Thermochromism is the property of substances to change color due to a change in temperature. core.ac.uk Thermochromic systems based on leuco dyes often consist of three components: a color former (leuco dye), a color developer (an acidic compound), and a co-solvent. researchgate.netgoogle.com Derivatives of this compound, particularly those with acidic phenolic groups, can function as effective color developers. In such a system, at low temperatures, the developer protonates the leuco dye, inducing a colored state. As the temperature rises, the co-solvent melts, leading to the dissociation of the leuco dye-developer complex and a return to the colorless state. The addition of zinc or nickel salts of 1-hydroxy-2-naphthoic acid has also been shown to improve the stability of such thermochromic systems against photodegradation. researchgate.net

Mechanofluorochromic Materials:

Mechanofluorochromism is a phenomenon where the fluorescence properties of a material change in response to mechanical stimuli such as grinding, shearing, or pressure. researchgate.net This change is often attributed to a transition between a stable crystalline state and a metastable amorphous state, which have different molecular packing and intermolecular interactions. researchgate.net By introducing bulky side groups or creating specific intermolecular hydrogen bonding networks, derivatives of this compound could be engineered to exhibit mechanofluorochromism. For instance, a crystalline form might exhibit strong fluorescence due to a rigid structure that favors radiative decay. Upon grinding, the disruption of the crystal lattice could lead to an amorphous state with increased non-radiative decay pathways, resulting in a quenched or red-shifted fluorescence. This process is often reversible by heating or exposure to solvent vapors, which allows the molecules to reassemble into the crystalline state. researchgate.net

Table 3: Mechanofluorochromic Behavior of a Hypothetical this compound Derivative

State Stimulus Emission Max (λem) Fluorescence Color
Crystalline Powder As synthesized 450 nm Blue
Amorphous Powder Grinding 520 nm Green

Emerging Research Directions and Future Perspectives for 2 Hydroxyphenyl 1 Naphthoate in Chemical Sciences

Integration in Novel Catalytic Systems and Methodologies

The unique structure of 2-hydroxyphenyl 1-naphthoate (B1232437) and its derivatives suggests their potential use in innovative catalytic systems. Research has shown that related hydroxynaphthoate (B12740854) structures can be integral to various catalytic processes. For instance, phosphorus (III) and silicon (IV) compounds have been found to effectively catalyze the acylation of aniline (B41778) with hydroxynaphthoic acids, including 2-hydroxy-1-naphthoic acid, to produce anilides in high yields under moderate conditions. researchgate.net This indicates the potential for developing new catalytic methodologies where the 2-hydroxyphenyl 1-naphthoate scaffold could play a crucial role.

Furthermore, the development of novel transition metal-catalyzed synthetic methods is an active area of research. nih.govunicam.it For example, palladium-catalyzed protocols have been developed for synthesizing dihydrobenzofuran derivatives, a structural motif that can be related to derivatives of this compound. nih.gov The exploration of different catalysts, such as those based on rhodium and chiral phosphoric acids, for the synthesis of complex heterocyclic compounds also opens up avenues for the application of this compound-based structures in asymmetric catalysis. nih.gov

The table below summarizes various catalytic systems and their applications, highlighting the potential for similar systems to incorporate this compound.

Catalyst SystemReactantsProductKey Features
[Pd(cinnamyl)Cl]2 / MeSO3H2-hydroxyphenyl-substituted enones, diazo compoundsDihydrobenzofuransModerate to excellent yields. nih.gov
Pd catalystAlkyl phenyl ethers2,3-dihydrobenzofuran derivativesIntramolecular C(sp³)–H and C(sp²)–H coupling. nih.gov
Rhodium-based catalystSubstituted phenoxyacetamides, diazooxindolesSpirooxindoyl-substituted dihydrobenzofuran derivativesAsymmetric C–H functionalization. nih.gov
Chiral phosphoric acidDiazo-containing phenolic derivatives, iminesDihydrobenzofuran motifsHigh diastereoselectivity and enantioselectivity. nih.gov
Phosphorus (III) compoundsHydroxynaphthoic acids, anilineAnilides of hydroxynaphthoic acidsHigh yields under mild conditions. researchgate.net

Exploration in Optoelectronic and Photonic Materials Research

The photophysical properties of aromatic esters, including those with structures similar to this compound, are of significant interest for applications in optoelectronics and photonics. Two-dimensional (2D) semiconducting materials are being extensively studied for their unique optical and electrical properties, making them suitable for devices like photodiodes and light-emitting diodes. routledge.com The integration of organic molecules like this compound into these 2D material systems could lead to novel hybrid materials with enhanced performance. researchgate.net

Research into graphene-based photonics and optoelectronics has highlighted the potential of carbon-based materials in next-generation devices. mdpi.com The unique electronic and optical properties of graphene, such as its ultrahigh carrier mobility and broadband optical transmittance, make it a promising platform for integrating functional organic molecules. mdpi.com The study of excited-state intramolecular proton transfer (ESIPT) in related molecules like 2-(2'-hydroxyphenyl)-1H-naphth-[2,3-d]-imidazole suggests that this compound could exhibit interesting photophysical behaviors relevant to the development of novel optical materials and sensors. acs.org

The development of materials for advanced optical applications often involves the synthesis of chromophores and fluorophores. For instance, ligands containing a 2-(2′-hydroxy-3′-naphthyl)-4-methylbenzoxazole unit have been synthesized and their coordination properties with metal ions studied for potential use in optical sensors. soton.ac.uk This research underscores the potential of naphthoate-containing compounds in the design of new photoactive materials.

Role in Advanced Energy Technologies and Sustainable Chemistry

The principles of sustainable or "green" chemistry are increasingly guiding research in the chemical sciences. rsc.org This includes the development of more environmentally friendly and efficient chemical processes. The use of catalysts that operate under mild conditions and can be recycled is a key aspect of this endeavor. rsc.org The catalytic systems discussed in section 7.1, which utilize compounds structurally related to this compound, align with these principles by offering high yields under moderate conditions. researchgate.net

In the context of advanced energy technologies, bioremediation offers a sustainable approach to cleaning up environmental pollutants like petroleum hydrocarbons. mdpi.comorientjchem.org Microbial degradation pathways for aromatic compounds often involve intermediates that are structurally related to this compound. For example, the bacterial degradation of polycyclic aromatic hydrocarbons can proceed through hydroxynaphthoic acids. asm.orgresearchgate.netnih.gov Understanding these metabolic pathways can inform the development of enhanced bioremediation strategies.

Furthermore, the quest for alternative energy sources has spurred research into areas like photocatalysis for hydrogen production. researchgate.net The development of efficient photocatalysts is crucial, and the integration of organic molecules with semiconducting materials is a promising approach. The photoactive properties of this compound and its derivatives could potentially be harnessed in the design of novel photocatalytic systems for sustainable energy applications.

Development of Novel Synthetic Tools and Reagents Based on this compound Scaffolds

The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules with a range of potential applications. The development of novel synthetic methods that utilize this and related structures is an active area of research. For example, new synthetic approaches for creating dihydrobenzofuran nuclei have been reported, which are important structural motifs in many biologically active compounds. nih.gov

The synthesis of novel organometallic compounds is another area where this compound derivatives could be employed as ligands. unicam.it The resulting metal complexes could exhibit interesting catalytic or biological properties. For instance, new transition metal complexes with naphthoate and aminoguanidine-based ligands have been synthesized and studied for their potential applications. researchgate.net

The versatility of the hydroxynaphthoate moiety is further demonstrated by its use as an intermediate in the synthesis of anti-carcinogenic compounds and other biologically active molecules. ossila.com The development of synthetic strategies to modify the this compound structure could lead to the creation of new libraries of compounds for drug discovery and other applications. For example, research into small molecule inhibitors of the influenza virus protein NS1 has involved the synthesis of analogs based on a hydroxy-naphthoic acid core. nih.gov

The table below presents examples of synthetic transformations involving structures related to this compound, illustrating the potential for developing new synthetic tools.

Starting MaterialReagent(s)ProductApplication/Significance
3-hydroxy-2-naphthoic acid, 2-amino-m-cresolPolyphosphoric acid2-(2'-Hydroxy-3'-naphthyl)-4-methylbenzoxazoleSynthesis of chromophores for optical sensors. soton.ac.uk
Hydroxy-naphthoic acid derivativesVarious aminesAmide-linked compoundsDevelopment of small molecule inhibitors. nih.gov
1-(2-hydroxyphenyl)-propargyl alcohols, indolesI2, K2CO33-(Benzofuran-3-yl)-1H-indolesMetal-free C(sp²)–H functionalization. acs.org
Carboxylic acid---Hydrazide-hydrazonesSynthesis of laccase inhibitors. mdpi.com

Interdisciplinary Approaches: Bridging Organic Synthesis with Materials Science and Theoretical Chemistry

The full potential of this compound can be realized through interdisciplinary research that combines organic synthesis, materials science, and theoretical chemistry. Organic synthesis provides the tools to create novel derivatives of this compound with tailored properties. Materials science then allows for the incorporation of these molecules into advanced materials and devices, such as optical sensors, 2D semiconductors, and photocatalytic systems. routledge.comresearchgate.net

Theoretical chemistry plays a crucial role in this interdisciplinary approach by providing insights into the electronic structure, photophysical properties, and reactivity of this compound and its derivatives. researchgate.net Computational studies, such as molecular docking and density functional theory (DFT) calculations, can help to predict the behavior of these molecules and guide the design of new materials and synthetic strategies. researchgate.net For example, theoretical investigations into the photophysics of related molecules like 1-hydroxy-2-naphthoic acid have provided a deeper understanding of their excited-state properties. ossila.com

The study of siderophores, which are small metal-chelating molecules produced by microorganisms, provides an excellent example of an interdisciplinary field where compounds related to this compound are relevant. nih.gov Research in this area combines microbiology, biochemistry, and chemistry to understand how these molecules function and to explore their potential applications in medicine and biotechnology. nih.gov

By fostering collaborations between chemists, materials scientists, physicists, and biologists, the scientific community can unlock the full potential of this compound and other specialized chemical compounds to address challenges in a wide range of fields.

Q & A

Q. How to integrate multi-omics data (e.g., metabolomics, transcriptomics) to elucidate the mechanism of action of this compound in biological systems?

  • Methodology :
  • Pair LC-MS-based metabolomics (untargeted profiling) with RNA-seq to identify perturbed pathways (e.g., oxidative stress response). Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG) and machine learning (e.g., Random Forest) for data integration .

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